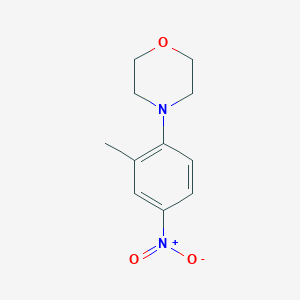

4-(2-Methyl-4-nitrophenyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methyl-4-nitrophenyl)morpholine is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .Molecular Structure Analysis

The molecular formula of 4-(2-Methyl-4-nitrophenyl)morpholine is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 .Chemical Reactions Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Physical And Chemical Properties Analysis

4-(2-Methyl-4-nitrophenyl)morpholine has a molecular weight of 222.24 g/mol . It has a topological polar surface area of 58.3 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

- 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, another related compound, is advertised as a product for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue.

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

-

Chemical Synthesis

- 4-(2-Methyl-4-nitrophenyl)morpholine is used in the synthesis of various morpholine-based pharmaceuticals .

- The morpholine motif, which includes 4-(2-Methyl-4-nitrophenyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .

- Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

-

Nanotechnology

-

Proteomics Research

Safety And Hazards

Direcciones Futuras

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) in Microfluidic devices represents a promising direction for the future . This intermediate is key to synthesizing Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .

Propiedades

IUPAC Name |

4-(2-methyl-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPUAYMERQENBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445065 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-nitrophenyl)morpholine | |

CAS RN |

223404-63-5 |

Source

|

| Record name | 4-(2-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)